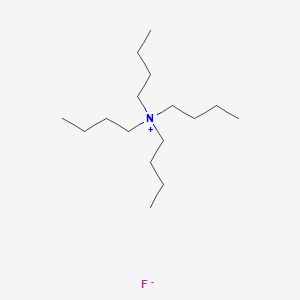
Tetrabutylammonium fluoride
Katalognummer B042501
Key on ui cas rn:
429-41-4
Molekulargewicht: 261.46 g/mol
InChI-Schlüssel: FPGGTKZVZWFYPV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US09284343B2
Procedure details


In contrast to the oximation of aldehydes with 5a, its reaction with cholesten-3-one (7) and dansyl chloride gave, as expected, the permanent uridine 2′-conjugates 8 and 19, respectively. These conjugates were both found stable to TBAF/THF under the conditions used for the conversion of 6a-d, 10, 12, 14, and 16 to uridine or cytidine. Indeed, treatment of 19 with 0.5 M TBAF in THF for 72 h at 55° C. produced uridine to the extent of less than 1%, as determined by RP-HPLC analysis of the reaction products.


[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
cholesten-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
NOC[O:4][C@@H:5]1[C@H:9]([OH:10])[C@@H:8]([CH2:11][OH:12])[O:7][C@H:6]1[N:13]1[CH:20]=[CH:19][C:17](=[O:18])[NH:16][C:14]1=[O:15].C=C(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H]3[C@H](CC2)[C@]2(C)C(CC(=O)CC2)CC3)CC1)C)C.S(Cl)(C1C2C=CC=C(N(C)C)C=2C=CC=1)(=O)=O.[C@@H]1(N2C=CC(=O)NC2=O)O[C@H](CO)[C@@H](O)[C@H]1O.[CH3:83][CH2:84][CH2:85][CH2:86][N+:87]([CH2:96][CH2:97][CH2:98][CH3:99])([CH2:92][CH2:93][CH2:94][CH3:95])[CH2:88][CH2:89][CH2:90][CH3:91].[F-:100].C1COCC1.[C@@H]1(N2C=CC(N)=NC2=O)O[C@H](CO)[C@@H](O)[C@H]1O>C1COCC1>[CH3:95][CH2:94][CH2:93][CH2:92][N+:87]([CH2:96][CH2:97][CH2:98][CH3:99])([CH2:86][CH2:85][CH2:84][CH3:83])[CH2:88][CH2:89][CH2:90][CH3:91].[F-:100].[C@@H:6]1([N:13]2[CH:20]=[CH:19][C:17](=[O:18])[NH:16][C:14]2=[O:15])[O:7][C@H:8]([CH2:11][OH:12])[C@@H:9]([OH:10])[C@H:5]1[OH:4] |f:4.5.6,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C(=O)N=C(N)C=C1
|
Step Three
[Compound]
|
Name
|
aldehydes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
5a
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NOCO[C@H]1[C@@H](O[C@@H]([C@H]1O)CO)N1C(=O)NC(=O)C=C1
|
|
Name
|
cholesten-3-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CCC4CC(CC[C@]4(C)[C@H]3CC[C@]12C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
